2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide is a chemical compound with the molecular formula C14H12N4O2 and a molecular weight of 268.277 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a hydrazino group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide typically involves the reaction of phenylhydrazine with pyridine-4-carbaldehyde, followed by the addition of acetic anhydride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
N-(4-Methoxyphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide: This compound has a methoxy group instead of a phenyl group, leading to different chemical properties.
N-(3-Methylphenyl)-2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)acetamide:
2-Oxo-N,2-diphenylacetamide: This compound lacks the pyridine ring, making it structurally different and leading to different chemical behavior.
These comparisons highlight the uniqueness of 2-Oxo-N-phenyl-2-(2-(4-pyridinylmethylene)hydrazino)acetamide, particularly its combination of a pyridine ring and a hydrazino group, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
765296-34-2 |
---|---|
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
N-phenyl-N'-[(E)-pyridin-4-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C14H12N4O2/c19-13(17-12-4-2-1-3-5-12)14(20)18-16-10-11-6-8-15-9-7-11/h1-10H,(H,17,19)(H,18,20)/b16-10+ |
InChI-Schlüssel |
WVOGUKWMGRZONX-MHWRWJLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=NC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.